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Abstract
PG-116800 is an orally active, competitive inhibitor of matrix metalloproteinases (MMPs), a

class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix

components. Developed by Procter & Gamble Pharmaceuticals, PG-116800 exhibits high

affinity for MMP-2, -3, -8, -9, -13, and -14, with lower affinity for MMP-1 and -7.[1][2] This

selective inhibition profile has led to its investigation in clinical trials for conditions characterized

by excessive MMP activity, including knee osteoarthritis and the prevention of ventricular

remodeling after myocardial infarction.[3][4] Despite its progression into clinical studies,

detailed public data on the pharmacokinetics and bioavailability of PG-116800 remains limited.

This guide synthesizes the available information from public sources and outlines general

experimental protocols relevant to the preclinical and clinical evaluation of similar compounds.

Introduction
Matrix metalloproteinases are key enzymes in tissue remodeling and have been implicated in

the pathophysiology of various diseases, including arthritis, cancer, and cardiovascular

disorders. PG-116800, a hydroxamic acid-based MMP inhibitor, was developed to target

specific MMPs involved in these disease processes.[1][5] Understanding the pharmacokinetic

(PK) and bioavailability profile of PG-116800 is crucial for optimizing dosing strategies and
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ensuring therapeutic efficacy while minimizing dose-dependent adverse effects, such as the

musculoskeletal toxicity observed in clinical trials.[1][3]

Pharmacokinetic Profile
While specific quantitative pharmacokinetic parameters for PG-116800 (e.g., Cmax, Tmax,

AUC, half-life) are not publicly available, preclinical studies were conducted in rats and dogs.[1]

The oral administration in human clinical trials at doses ranging from 25 mg to 200 mg twice

daily suggests that the compound possesses adequate oral bioavailability for systemic activity.

[1][3]

Preclinical Pharmacokinetics
Preclinical pharmacokinetic data for PG-116800 from studies in rats and dogs has been

referenced as "unpublished data" from Procter & Gamble Pharmaceuticals.[1] Although the

specific results are not accessible, the design of such studies typically follows standardized

protocols to characterize the absorption, distribution, metabolism, and excretion (ADME) of a

new chemical entity.

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of PG-116800

Parameter Rat Dog

Dose (mg/kg, p.o.) Data not available Data not available

Cmax (ng/mL) Data not available Data not available

Tmax (h) Data not available Data not available

AUC (ng·h/mL) Data not available Data not available

t½ (h) Data not available Data not available

Bioavailability (%) Data not available Data not available

Note: This table is a template representing typical parameters evaluated in preclinical

pharmacokinetic studies. No public data is available for PG-116800.

Clinical Pharmacokinetics
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Clinical trials involving PG-116800 utilized twice-daily oral dosing, indicating a half-life that

supports this dosing interval to maintain therapeutic concentrations.[1][3] The observation of

dose-dependent adverse events, particularly musculoskeletal toxicity at higher doses (100 mg

and 200 mg), suggests a correlation between systemic exposure and toxicity.[1][3]

Table 2: Clinical Dosing Regimens for PG-116800

Clinical Trial Indication Dosing Regimen Reference

Knee Osteoarthritis
25, 50, 100, 200 mg twice daily

(orally)
[1][3]

Myocardial Infarction

200 mg twice daily for 30 days,

then 200 mg once daily for 60

days (orally)

[6]

Bioavailability
As an orally administered drug in clinical trials, PG-116800 is expected to have reasonable oral

bioavailability. The exact percentage is not publicly disclosed. Factors influencing the

bioavailability of hydroxamic acid-based MMP inhibitors can include their susceptibility to

metabolism.[7]

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of PG-116800 are not

available in the public domain. However, based on standard practices for small molecule drug

development, the following methodologies would likely have been employed.

Preclinical Pharmacokinetic Study Protocol (General)
A general workflow for a preclinical pharmacokinetic study in a rodent model is outlined below.
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Caption: General workflow for a preclinical pharmacokinetic study.
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Animals: Male Sprague-Dawley rats.

Dosing: Intravenous (IV) bolus and oral (PO) gavage. A typical study would involve a

minimum of two dose groups for each route.

Blood Sampling: Serial blood samples collected at predetermined time points (e.g., 0.083,

0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Sample Processing: Blood is centrifuged to obtain plasma. Plasma proteins are precipitated,

and the supernatant is analyzed.

Bioanalysis: Quantification of PG-116800 in plasma samples is typically performed using a

validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate

pharmacokinetic parameters using software such as WinNonlin.

Clinical Study Design (Knee Osteoarthritis)
The clinical trial in patients with knee osteoarthritis was a randomized, double-blind, placebo-

controlled, multicenter, parallel-group, dose-response study.[1][3]
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Caption: Clinical trial design for PG-116800 in knee osteoarthritis.

Mechanism of Action
PG-116800 is a competitive inhibitor of MMPs. The hydroxamic acid moiety in its structure

chelates the catalytic zinc ion in the active site of the MMPs, thereby blocking their enzymatic

activity.[5][7] This inhibition prevents the degradation of extracellular matrix proteins.
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Caption: General mechanism of action of PG-116800 as an MMP inhibitor.

Conclusion
PG-116800 is an orally active, selective MMP inhibitor that has undergone clinical investigation.

While the publicly available data on its pharmacokinetics and bioavailability is sparse, the

clinical trial designs provide insights into its intended therapeutic application and dosing. The

development of musculoskeletal toxicity in clinical trials highlights the importance of

understanding the exposure-response relationship for this class of compounds. Further

research and disclosure of preclinical and clinical pharmacokinetic data would be invaluable for

the scientific community to fully understand the therapeutic potential and limitations of PG-

116800 and other MMP inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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